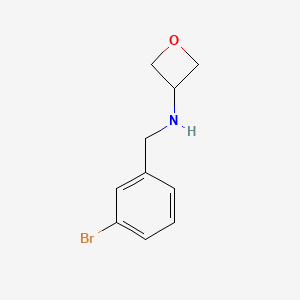

N-(3-Bromobenzyl)oxetan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWOYLWYROVTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 3 Bromobenzyl Oxetan 3 Amine Derivatives

Conformational Analysis of the Oxetane-3-amine System

Influence of the Oxetane (B1205548) Ring on Overall Molecular Conformation

The oxetane ring, a four-membered heterocycle containing an oxygen atom, imparts significant three-dimensionality to molecules, a feature increasingly sought after in modern drug discovery to access new chemical space and improve target selectivity. nih.gov Unlike the more flexible five- and six-membered rings, the oxetane ring is relatively strained and adopts a puckered, nearly planar conformation. nih.govacs.orgbeilstein-journals.org The bond angles in an unsubstituted oxetane are significantly deviated from the ideal tetrahedral angle, with a C-O-C angle of about 90.2° and a C-C-C angle of approximately 84.8°. acs.orgbeilstein-journals.org This inherent strain and defined geometry can act as a "conformational lock," rigidifying the structure of the molecule it is incorporated into. acs.org

The introduction of substituents onto the oxetane ring can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.org Furthermore, the electronegative oxygen atom within the ring creates a distinct polarity and can influence the conformational preferences of adjacent aliphatic chains, often favoring synclinal over antiplanar arrangements. researchgate.net This increased three-dimensionality and polarity can lead to improved aqueous solubility and provides a vector for exploring unoccupied regions of a target's binding pocket. nih.gov

Stereochemical Considerations in Derivatives of N-(3-Bromobenzyl)oxetan-3-amine

The oxetan-3-amine portion of the molecule contains a stereocenter at the C3 position when further substitution is introduced, making stereochemistry a crucial factor in the design of its derivatives. The spatial arrangement of substituents on the oxetane ring can significantly impact biological activity. For instance, in related oxetane-containing compounds, the stereochemistry, such as the (S)-configuration, has been shown to be critical for potent inhibitory activity against specific enzymes. nih.gov

The steric bulk of the oxetane ring itself directs the orientation of its substituents. ethz.ch It is generally observed that beta substituents are positioned away from the oxetane ring to minimize steric clash. ethz.ch This preferred orientation, dictated by the ring's conformation, will influence how the entire N-(3-bromobenzyl) group is presented for interaction with a biological target. Therefore, controlling the stereochemistry of derivatives is essential for optimizing target engagement and achieving desired pharmacological effects.

Impact of the Bromobenzyl Moiety on Molecular Interactions

The bromobenzyl group is not merely a passive linker; its features, particularly the bromine atom and its position on the phenyl ring, play an active role in defining the molecule's properties and interactions.

Role of Bromine Substitution Pattern (meta vs. para) on Biological Activity and Physicochemical Properties

The substitution pattern also affects molecular interactions. For example, a bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can be crucial for target recognition. rsc.org The vector of this potential halogen bond is different for a meta- versus a para-substituent, which could lead to differential binding affinities. Furthermore, the position of the bromine affects the molecule's lipophilicity and metabolic stability, key determinants of its pharmacokinetic profile. researchgate.net For instance, in some series of compounds, halo groups at the para position have been found to be important for enhancing biological activity. japsonline.com

Table 1: Comparison of Meta vs. Para Substitution Effects

| Feature | Meta-Substitution (as in this compound) | Para-Substitution (Hypothetical) |

| Electronic Effect | Primarily strong inductive electron withdrawal. libretexts.org | Combination of inductive withdrawal and resonance donation. libretexts.org |

| Reactivity | Generally deactivates the aromatic ring. epa.gov | Generally deactivates the aromatic ring, but to a different extent than meta. libretexts.org |

| Shape & Interactions | Directs potential halogen bonds in a specific vector. rsc.org | Alters the vector for halogen bonding and overall molecular shape. rsc.org |

| Biological Activity | The specific substitution pattern is often key for optimal target binding. | May lead to enhanced or diminished activity depending on the target's binding site topology. japsonline.com |

Exploration of Bioisosteric Replacements for the Bromine Atom

Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its desired biological activity. spirochem.comdrughunter.com The bromine atom in this compound can be replaced with various other functional groups to modulate its steric, electronic, and physicochemical profile. acs.org

Common bioisosteres for a bromine atom include other halogens like chlorine and fluorine, or groups such as cyano (-CN) and trifluoromethyl (-CF3).

Chlorine: Often considered a close isostere for bromine, it is slightly smaller and less polarizable but maintains the electron-withdrawing character. Replacing bromine with chlorine can alter metabolic stability. nih.gov

Fluorine: Its small size and high electronegativity can significantly alter local electronic properties and modulate the pKa of nearby functional groups. cambridgemedchemconsulting.com The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position. cambridgemedchemconsulting.com

Cyano Group (-CN): This group is a linear hydrogen bond acceptor and is strongly electron-withdrawing, which would significantly impact the electronic nature of the aromatic ring.

Trifluoromethyl Group (-CF3): This group is a strong electron-withdrawing group and is highly lipophilic. It can serve as a metabolically stable surrogate for other groups.

The choice of a bioisostere depends on the specific properties that need to be optimized, whether it is potency, selectivity, solubility, or metabolic stability. drughunter.com

Modulation of Physicochemical Properties through Structural Modification of the this compound Scaffold

The this compound scaffold offers multiple points for modification to optimize its physicochemical properties for drug development. The oxetane ring itself is a powerful tool for this purpose. nih.govdrugbank.com

Incorporating an oxetane ring into a molecule is a known strategy to improve properties such as aqueous solubility and metabolic stability while reducing lipophilicity (LogD). researchgate.netdrugbank.com One of the most significant effects of the oxetane-3-amine system is the modulation of the amine's basicity (pKa). The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect, which propagates through the short sigma-bonding framework to the C3 position. nih.gov This effect significantly lowers the pKa of the attached amine group. For example, placing an oxetane alpha to an amine has been shown to reduce its pKa by as much as 2.7 units, making it approximately 500 times less basic. nih.gov This reduction in basicity can be crucial for improving cell permeability and reducing off-target effects associated with highly basic amines.

Further modifications, such as fluorination of the oxetane ring itself, can provide an additional level of control over physicochemical properties. chemrxiv.org Introducing fluorine atoms to the oxetane can further decrease the pKa of the amine and alter the molecule's lipophilicity and metabolic profile. chemrxiv.org

Table 2: Influence of Structural Modifications on Physicochemical Properties

| Structural Modification | Effect on Aqueous Solubility | Effect on Lipophilicity (LogD) | Effect on Amine pKa | Rationale |

| Presence of Oxetane Ring | Increase nih.govresearchgate.net | Decrease nih.govdrugbank.com | Decrease nih.gov | The oxetane is a small, polar, sp3-rich motif that increases overall polarity and reduces the basicity of the proximal amine through an inductive effect. nih.govnih.gov |

| Fluorination of Oxetane Ring | Can modulate | Can modulate | Further Decrease chemrxiv.org | Fluorine is highly electronegative, enhancing the electron-withdrawing nature of the scaffold. chemrxiv.org |

| Replacement of Bromine with Fluorine | May increase | Decrease | Minor change | Fluorine is less lipophilic than bromine. cambridgemedchemconsulting.com |

| Replacement of Bromine with -CF3 | Decrease | Increase | Minor change | The trifluoromethyl group is significantly more lipophilic than bromine. |

Strategies for Tuning Lipophilicity (LogD) and Aqueous Solubility

The oxetane ring is a key feature in modern medicinal chemistry, often utilized to improve properties such as aqueous solubility and to modulate lipophilicity. nih.gov This small, polar, three-dimensional heterocycle can serve as a replacement for less favorable groups like gem-dimethyl or carbonyl functionalities. nih.gov For derivatives of this compound, balancing lipophilicity (measured as LogD at physiological pH) and aqueous solubility is critical for achieving desired absorption, distribution, metabolism, and excretion (ADME) profiles.

The introduction of an oxetane can significantly improve the lipophilic metabolic efficiency (LipMetE). nih.gov However, the effect of replacing a group, such as a ketone, with an oxetane on lipophilicity is not always predictable and can vary depending on the specific molecular context. nih.gov Strategies for fine-tuning these properties in this compound derivatives involve modifications to both the aromatic ring and the core structure.

Key Strategies:

Aromatic Substitution: Introducing polar functional groups (e.g., hydroxyl, small amide) onto the benzyl (B1604629) ring can increase hydrophilicity and aqueous solubility. Conversely, adding small, non-polar alkyl groups could increase lipophilicity.

Halogen Modification: Replacing the bromine atom with a more polar fluorine atom can subtly alter the molecule's electronic properties and solubility. smolecule.com

Table 1: Strategies for Modulating Lipophilicity and Solubility

| Modification Strategy | Rationale | Expected Effect on LogD | Expected Effect on Aqueous Solubility |

|---|---|---|---|

| Add hydroxyl (-OH) to benzyl ring | Increases polarity and hydrogen bonding potential. | Decrease | Increase |

| Replace Bromine with Fluorine | Fluorine is more electronegative but smaller, subtly altering polarity. | Minor Decrease | Minor Increase |

| Add methyl (-CH3) to benzyl ring | Increases non-polar surface area. | Increase | Decrease |

Effects on Metabolic Stability and Clearance Pathways

The metabolic fate of this compound derivatives is a primary consideration in drug design. The structure contains several potential sites for metabolic transformation. For 3-monosubstituted oxetane derivatives, a common metabolic pathway involves the oxidation of the bridging methylene (B1212753) carbon (the carbon between the phenyl ring and the amine), which can lead to N-dealkylation. acs.org The aromatic ring itself is also susceptible to oxidation.

Improving metabolic stability often involves blocking these metabolic "hotspots." The incorporation of an oxetane ring has been shown to enhance metabolic stability when compared to other cyclic ethers like tetrahydrofuran (B95107) (THF). acs.org

Key Strategies:

Blocking Aromatic Oxidation: The strategic placement of metabolically robust groups, such as fluorine, on the benzyl ring can prevent hydroxylation at those positions.

Preventing N-dealkylation: Introducing substituents near the benzylic carbon can sterically hinder the approach of metabolic enzymes, thereby slowing the rate of N-dealkylation.

Amine Modification: Converting the secondary amine to a more stable functional group, such as an amide, can drastically alter and potentially reduce metabolic clearance.

Table 2: Strategies to Improve Metabolic Stability

| Potential Metabolic Liability | Modification Strategy | Rationale | Expected Outcome |

|---|---|---|---|

| Oxidation of benzylic methylene | Introduction of gem-dimethyl group adjacent to amine | Steric shielding of the vulnerable C-H bonds. | Decreased rate of N-dealkylation. |

| Aromatic hydroxylation | Replace C-H on benzyl ring with C-F | The Carbon-Fluorine bond is strong and resistant to oxidative cleavage. | Blockage of metabolism at the site of fluorination. |

Influence on Hydrogen Bonding Capacity and Dipole Moment

The this compound scaffold possesses key features that dictate its interaction with biological targets through hydrogen bonds and polar interactions. As a secondary amine, the molecule has both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the lone pair of electrons on the nitrogen and the oxygen atom of the oxetane ring). chemguide.co.uk

Table 3: Hydrogen Bonding Profile

| Functional Group | Capability | Detail |

|---|---|---|

| Amine (N-H) | Hydrogen Bond Donor | The hydrogen atom on the secondary amine can be donated. |

| Amine (Nitrogen) | Hydrogen Bond Acceptor | The lone pair of electrons on the nitrogen atom can accept a hydrogen bond. |

Scaffold Hopping and Analogue Design Strategies Utilizing the this compound Motif

Analogue design and scaffold hopping are essential strategies in medicinal chemistry to discover novel compounds with improved properties. psu.edu These approaches use an existing pharmacophore, such as this compound, as a starting point for innovation.

Analogue Design involves making small, incremental changes to the parent molecule. The goal is typically to fine-tune activity or improve ADME properties without drastically altering the core structure. For the this compound motif, this could include:

Positional Isomerism: Moving the bromine atom from the meta (3) position to the ortho (2) or para (4) position to probe the effects of substituent placement on target binding.

Halogen Substitution: Replacing the bromine with other halogens (F, Cl, I) to modulate electronic effects and size.

Aromatic Substitution: Introducing a variety of small substituents onto the benzyl ring to explore the structure-activity relationship. nih.gov

Scaffold Hopping is a more ambitious strategy that involves replacing a core structural element of the molecule with a functionally equivalent but structurally distinct scaffold. nih.gov The objective is to identify new chemical series that retain the desired biological activity but possess superior properties, such as improved pharmacokinetics, better selectivity, or novel intellectual property. researchgate.net

Key Scaffold Hopping Strategies:

Heterocycle Replacement: The oxetane ring could be replaced by other small, polar heterocycles like azetidine (B1206935), tetrahydrofuran (THF), or a pyrrolidine (B122466) ring to assess the impact on potency and physicochemical properties.

Aromatic Core Replacement: The 3-bromobenzyl group could be substituted with other aromatic or heteroaromatic systems (e.g., a bromopyridinylmethyl or bromothienylmethyl group) that maintain a similar spatial arrangement of key interaction points.

Table 4: Analogue and Scaffold Hopping Design Strategies

| Strategy Type | Example Modification | Goal of Modification |

|---|---|---|

| Analogue Design | Move bromine from 3- to 4-position of the benzyl ring. | Probe SAR and optimize interactions with target. |

| Analogue Design | Replace bromine with chlorine. | Fine-tune electronics and steric profile. |

| Scaffold Hopping | Replace oxetane ring with an azetidine ring. | Modulate pKa, hydrogen bonding, and solubility; explore new chemical space. |

Computational Chemistry and Theoretical Characterization of N 3 Bromobenzyl Oxetan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic nature of a molecule. These methods model the electron distribution to predict molecular orbitals, charge distribution, and reactivity descriptors.

For N-(3-Bromobenzyl)oxetan-3-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine its electronic properties. smolecule.com The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

The presence of the electronegative bromine atom and the nitrogen and oxygen heteroatoms significantly influences the electron density distribution across the molecule. This distribution can be quantified through Mulliken or Natural Bond Orbital (NBO) population analysis, revealing partial atomic charges and identifying potential sites for electrophilic or nucleophilic attack. For instance, the bromine atom on the benzyl (B1604629) ring enhances the electrophilic character of the molecule, potentially influencing its interactions with biological targets. mdpi.com

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely centered on the amine or phenyl ring. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, potentially influenced by the bromophenyl group. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |

| Dipole Moment | 2.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. Specific experimental or computational studies on this compound are not widely available.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum calculations often focus on a static, optimized geometry, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and structural dynamics. rsc.org

Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over time and Root Mean Square Fluctuation (RMSF) to identify flexible regions. For this compound, the linker between the oxetane (B1205548) and phenyl rings is expected to show higher flexibility compared to the rigid ring structures. Understanding this flexibility is vital, as the molecule may need to adopt a specific conformation to bind effectively to a biological target. labcompare.com

Table 2: Expected Regions of Flexibility in this compound from MD Simulations

| Molecular Region | Expected Flexibility (RMSF) | Rationale |

| Oxetane Ring | Low | The four-membered ring structure is inherently rigid. |

| Benzyl CH₂ Group | High | Single bonds allow for significant rotational freedom. |

| Bromophenyl Ring | Low-to-Moderate | The aromatic ring is rigid, but can exhibit some rotational motion. |

| Amine Linker | High | The C-N bond provides a key point of flexibility. |

Note: This table is based on general principles of molecular flexibility. Specific RMSF values would require a dedicated MD simulation study.

Ligand-Target Docking and Molecular Modeling for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in medicinal chemistry for screening potential drug candidates and understanding their mechanism of action.

Given the presence of amine and oxetane moieties, which are common in bioactive molecules, this compound could be investigated as a ligand for various protein targets. Docking studies would place the molecule into the binding site of a receptor and calculate a "docking score," which estimates the binding affinity. The bromobenzyl group may enhance binding affinity through specific interactions. mdpi.com

The results would highlight key intermolecular interactions, such as:

Hydrogen Bonds: The amine group (N-H) can act as a hydrogen bond donor, while the oxetane oxygen can act as an acceptor.

Halogen Bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the receptor's binding site.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.

These predicted interactions provide a structural basis for the molecule's potential biological activity and can guide the design of more potent analogs. labcompare.com

Prediction of Spectroscopic Properties (e.g., NMR, Mass Spectrometry) for Structural Elucidation

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. smolecule.com By comparing the predicted spectrum with the experimental one, researchers can confidently assign signals to specific atoms in the molecule. For this compound, predictions would help differentiate the various aromatic protons on the 3-bromophenyl ring and the distinct protons of the oxetane ring.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational analysis can help predict likely fragmentation patterns. By analyzing bond strengths and the stability of potential fragment ions, theoretical methods can rationalize the fragmentation observed in an experimental mass spectrum, aiding in structural confirmation.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom(s) | Predicted Chemical Shift (ppm) Range | Rationale |

| C-Br (Aromatic) | 120 - 125 | Direct attachment to bromine causes a distinct shift. |

| C-H (Aromatic) | 125 - 135 | Typical range for benzene (B151609) ring carbons. |

| C-C (Aromatic Quaternary) | 140 - 145 | The carbon attached to the benzyl group. |

| CH₂ (Benzyl) | 50 - 55 | Methylene (B1212753) carbon adjacent to the amine and phenyl ring. |

| C-N (Oxetane) | 55 - 65 | Carbon of the oxetane ring attached to the amine. |

| CH₂ (Oxetane) | 70 - 80 | Methylene carbons of the oxetane ring adjacent to oxygen. |

Note: These are estimated ranges based on typical values for similar functional groups. Accurate prediction requires specific GIAO calculations.

Theoretical Analysis of Radical Intermediates and Reaction Pathways

Computational chemistry can be used to explore the reactivity of this compound by modeling potential reaction pathways and analyzing the stability of intermediates, including radicals.

For instance, theoretical calculations can determine the bond dissociation energies to predict which bonds are most likely to break under specific conditions, such as exposure to UV light or radical initiators. The stability of potential radical intermediates can be assessed; for example, a benzylic radical would be stabilized by resonance with the phenyl ring.

Furthermore, reaction mechanisms can be mapped out by calculating the energy profiles of potential pathways. This involves locating the transition state structures and calculating the activation energies for each step. Such studies could investigate the susceptibility of the oxetane ring to ring-opening reactions or the participation of the bromine atom in substitution reactions. mdpi.combiosynth.com This theoretical insight is crucial for understanding the compound's stability and predicting its behavior in different chemical environments.

Applications of N 3 Bromobenzyl Oxetan 3 Amine in Chemical Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Molecules

N-(3-Bromobenzyl)oxetan-3-amine is a bifunctional building block, offering two primary points for chemical modification: the secondary amine and the aryl bromide. The oxetane-3-amine portion is a highly sought-after motif in medicinal chemistry. The oxetane (B1205548) ring, a four-membered cyclic ether, is valued for its ability to improve the physicochemical properties of molecules, such as solubility and metabolic stability, while adding three-dimensionality. acs.org The amine group serves as a key nucleophile and a handle for forming amides, sulfonamides, and ureas, or for undergoing reductive amination and arylation reactions. nih.gov

The 3-bromobenzyl fragment provides a reactive lever for a host of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom can be readily substituted or utilized in powerful cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, thereby enabling the synthesis of a diverse library of complex molecular architectures. The synthesis of its isomer, N-(4-Bromobenzyl)oxetan-3-amine, is typically achieved through the nucleophilic substitution reaction between 4-bromobenzyl chloride and oxetan-3-amine under basic conditions, a method that is also applicable for the 3-bromo isomer. smolecule.com

Precursor for Advanced Pharmaceutical Intermediates and Drug Candidates

The structural elements of this compound make it an attractive starting material for the development of advanced pharmaceutical intermediates and drug candidates. smolecule.com Oxetanes have been successfully incorporated into numerous drug discovery programs as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved biological activity and pharmacokinetic profiles. acs.org The oxetane-amine core, in particular, is a feature of molecules with potential therapeutic applications. nih.gov

The presence of the bromobenzyl group is particularly significant for creating novel drug candidates. This moiety allows for late-stage functionalization, a strategy in medicinal chemistry that enables the rapid generation of analogs for structure-activity relationship (SAR) studies. For instance, the bromine atom can be exchanged for other functional groups through coupling reactions to explore interactions with biological targets. smolecule.com Research on related bromo-benzyl amine structures has shown that the presence and position of the bromine atom can be crucial for biological activities such as antimicrobial effects. gjesrm.com While direct studies on this compound are limited, research into its 4-bromo isomer suggests potential for developing compounds with antimicrobial and anticancer properties. smolecule.com

Utility in Agrochemical Synthesis and Material Science

The application of this compound extends beyond pharmaceuticals into agrochemical synthesis and material science. In the agrochemical sector, the introduction of novel structural motifs is crucial for developing new pesticides and herbicides with improved efficacy and environmental profiles. The unique combination of the oxetane and bromobenzyl groups could lead to the discovery of new active ingredients. For example, some oxetane-containing compounds have demonstrated herbicidal effects. mdpi.com The synthesis of novel benzothiazole (B30560) derivatives containing bromo-substituted groups has also been explored for their potential as pesticidal agents. nih.gov

In material science, the aromatic and heterocyclic components of this compound suggest its potential use in creating advanced materials. smolecule.comsmolecule.com The rigid bromophenyl ring and the polar oxetane moiety could be incorporated into polymers or resins to tailor their physical and chemical properties. smolecule.com The bromine atom also provides a site for polymerization or for grafting onto surfaces to create functional materials.

Derivatization for Novel Chemical Probe Development and Chemical Space Exploration

Chemical probes are essential tools for studying biological processes. The structure of this compound is well-suited for the development of such probes. The secondary amine can be readily derivatized with reporter tags, such as fluorophores or biotin, allowing for the visualization and tracking of the molecule's interactions within a biological system. nih.gov

Furthermore, this compound is a valuable starting point for exploring novel chemical space. The ability to perform diverse chemical transformations at both the amine and the aryl bromide sites allows for the creation of a wide range of structurally distinct molecules. chemrxiv.org This systematic derivatization helps in populating libraries of compounds with unique three-dimensional shapes, which is a key strategy in modern drug discovery to identify hits against new and challenging biological targets. ethz.ch The combination of the desirable oxetane scaffold with the versatile bromobenzyl group makes this compound a powerful tool for expanding the boundaries of known chemical structures. chemrxiv.org

Potential Derivatization Reactions

| Reaction Site | Reaction Type | Potential Reagents | Product Type |

| Secondary Amine | Acylation | Acid chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | |

| Reductive Amination | Aldehydes, Ketones | Tertiary Amines | |

| N-Arylation | Aryl halides (Buchwald-Hartwig) | Triarylamines | |

| Aryl Bromide | Suzuki Coupling | Boronic acids/esters | Biaryls |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes | |

| Heck Coupling | Alkenes | Aryl alkenes | |

| Buchwald-Hartwig Amination | Amines | Diaryl amines |

Biological and Medicinal Chemistry Investigations Involving N 3 Bromobenzyl Oxetan 3 Amine Derivatives

In Vitro Assessment of Biological Activity of N-(3-Bromobenzyl)oxetan-3-amine Analogs

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as scaffolds for therapeutic development.

The search for new antimicrobial agents is critical, and oxetane (B1205548) derivatives have emerged as a promising class of compounds. While direct studies on this compound are limited, research on structurally related analogs provides insight into their potential antimicrobial effects.

For instance, a series of quinoline (B57606) derivatives featuring a substituted benzyloxy-oxetan moiety were synthesized and evaluated for their antibacterial and antifungal properties. acs.org One analog, 3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline , which contains the core bromo-benzyl-oxetane structure, showed activity against several microbial strains. acs.org The study revealed that a related compound with an unsubstituted benzyloxy group demonstrated good activity against Proteus mirabilis, Bacillus subtilis, and Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 31.25 μM. The introduction of the 4-bromobenzyl group in the aforementioned analog resulted in a twofold decrease in activity against P. mirabilis and A. niger, while still showing good activity against P. mirabilis, Staphylococcus albus, and A. niger with an MIC of 62.5 μM. acs.org

Other studies on different classes of amine derivatives have shown that antimicrobial activity can be dependent on factors like alkyl chain length. nih.govnih.gov This suggests that modifications to the this compound structure could be a viable strategy for developing potent antimicrobial agents.

Table 1: Antimicrobial Activity of a Related Oxetane Derivative

| Compound | Microbial Strain | MIC (μM) |

|---|---|---|

| 3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline | Proteus mirabilis | 62.5 |

| Staphylococcus albus | 62.5 | |

| Aspergillus niger | 62.5 |

Data sourced from ACS Omega. acs.org

The this compound scaffold is of interest in oncology research. smolecule.com Analogs containing a bromophenyl group have demonstrated significant anti-cancer activity. In a study by the National Cancer Institute (NCI), various 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested against a panel of 58 cancer cell lines. nih.gov

One derivative, compound 4e , was most effective against the CNS cancer cell line SNB-75, achieving a percent growth inhibition (PGI) of 41.25%. nih.gov Another analog, compound 4i , was identified as the most promising in the series based on its mean growth percent. It showed the highest susceptibility in five cell lines: SNB-75 (CNS Cancer), UO-31 (Renal Cancer), CCRF-CEM (Leukemia), EKVX (Non-Small Cell Lung Cancer), and OVCAR-5 (Ovarian Cancer), with PGI values ranging from 23.12% to 38.94% at a concentration of 10⁻⁵ M. nih.gov These findings highlight the potential of the bromophenyl moiety in designing new anti-cancer agents. nih.gov

Table 2: Anti-cancer Activity of 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine Analog (4i)

| Cancer Cell Line | Panel | Percent Growth Inhibition (PGI) at 10⁻⁵ M |

|---|---|---|

| SNB-75 | CNS Cancer | 38.94% |

| UO-31 | Renal Cancer | 30.14% |

| CCRF-CEM | Leukemia | 26.92% |

| EKVX | Non-Small Cell Lung Cancer | 26.61% |

| OVCAR-5 | Ovarian Cancer | 23.12% |

Data sourced from Molecules (MDPI). nih.gov

Enzyme inhibition is a primary mechanism for many targeted therapies. The this compound scaffold is relevant to inhibitors of several enzyme classes.

Kinase Inhibition: Kinases are crucial regulators of the cell cycle, and their dysregulation is linked to diseases like cancer. nih.gov The pyrazole (B372694) scaffold, which shares structural similarities with potential derivatives of this compound, is a privileged structure in the development of kinase inhibitors. nih.gov While direct kinase inhibition data for this compound is not available, the introduction of the oxetane motif is a known strategy to improve the selectivity and pharmacokinetic properties of kinase inhibitors. For example, oxetane-containing derivatives have been developed as potent and selective inhibitors of Protein Kinase C theta (PKCθ) and mTOR, demonstrating improved safety profiles over non-oxetane analogs. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is an enzyme that can play a role in the radiosensitivity of certain cancers, such as triple-negative breast cancer. nih.gov While no studies directly link this compound to NQO1 inhibition, the development of molecules targeting such enzymes is an active area of cancer research.

Monoamine Oxidase (MAO) Inhibition: Structurally related pyridazinobenzylpiperidine derivatives have been studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are targets for treating neurodegenerative diseases. In one study, a derivative with a 3-bromo substituent showed less MAO-B inhibition compared to a 3-chloro analog but was still part of the structure-activity relationship investigation. mdpi.com Another related compound, 4-(3-Aminobenzofuran-2-yl)-1-(3-bromobenzyl) pyridin-1-ium chloride , was synthesized as part of a series of potential multifunctional agents for Alzheimer's disease, which often involves cholinesterase inhibition. nih.gov

Elucidation of Molecular Mechanisms of Action for this compound Derivatives

Understanding how these compounds exert their biological effects at a molecular level is crucial for their development as therapeutic agents.

Based on the activities of analogous compounds, several putative molecular targets can be proposed for derivatives of this compound.

For the anti-cancer activity observed in bromophenyl-containing triazoles, molecular docking studies suggest that tubulin is a primary molecular target. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. The bromophenyl moiety is crucial for this interaction. nih.gov Other potential targets for related anti-cancer compounds include estrogen receptor-β (ER-β) and enzymes like Caspase-3 , which are involved in apoptosis. nih.gov

In the context of antimicrobial action, the specific molecular targets for oxetane-based quinolines have not been fully elucidated but likely involve essential bacterial or fungal enzymes or cell wall components. acs.org For neurodegenerative applications, the primary targets identified for similar structures are enzymes like acetylcholinesterase (AChE) , butyrylcholinesterase (BuChE) , and monoamine oxidases (MAO-A and MAO-B) . mdpi.comnih.govnih.gov

The binding affinity of a compound to its molecular target is a key determinant of its potency. The chemical features of this compound derivatives play a significant role in these interactions.

The presence of a bromine atom can enhance binding affinity through halogen bonding, an important non-covalent interaction in ligand-receptor binding. smolecule.com In silico molecular docking studies of anti-cancer bromophenyl triazoles against the combretastatin (B1194345) A-4 binding site of tubulin showed strong binding affinities, with calculated values ranging from -6.502 to -8.341 kcal/mol. nih.gov The most promising compound, 4i , exhibited a binding affinity of -8.149 kcal/mol, forming a key hydrogen bond with the Asn258 residue of tubulin. nih.gov

The oxetane ring itself can modulate the physicochemical properties of a molecule, which in turn affects its binding and activity. By altering properties like basicity (pKa), the oxetane moiety can reduce off-target binding, such as to the hERG channel, thereby improving the safety profile of a drug candidate while maintaining or enhancing its affinity for the intended target. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-Bromobenzyl)oxetan-3-amine |

| 3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine |

| 4-(3-Aminobenzofuran-2-yl)-1-(3-bromobenzyl) pyridin-1-ium chloride |

| Oxetan-3-amine |

Cellular Pathway Modulation Studies Indicating Therapeutic Potential

The incorporation of the oxetane motif, a key feature of this compound, into various molecular scaffolds has led to the development of potent inhibitors that modulate critical cellular pathways implicated in diseases like cancer. The unique structural and electronic properties of the oxetane ring can lead to improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Research has shown that oxetane-containing compounds can effectively target and inhibit key enzymes involved in cell signaling and proliferation. For instance, derivatives have been developed as potent inhibitors of kinases such as MAP kinase-interacting kinases (MNK1 and MNK2) and protein arginine methyltransferase 5 (PRMT5), both of which are crucial in cancer progression. nih.gov The oxetane moiety in these inhibitors often occupies hydrophobic pockets in the target enzyme, sometimes forming hydrogen bonds that enhance binding affinity. nih.gov

Furthermore, oxetane derivatives have been shown to modulate the Wnt signaling pathway by inducing the degradation of TRAF2 and NCK-interacting kinase (TNIK), leading to the suppression of tumor growth. nih.gov These findings underscore the therapeutic potential of oxetane-based compounds in oncology by demonstrating their ability to intervene in specific disease-related cellular processes. nih.gov

Table 1: Examples of Cellular Pathway Modulation by Oxetane Derivatives

| Derivative Class | Target/Pathway | Therapeutic Potential |

|---|---|---|

| Tetrahydroisoquinolines | PRMT5 | Anticancer nih.gov |

| Pyrazolopyrimidines | MNK1/MNK2 | Anticancer nih.gov |

| Phenyl-substituted compounds | TNIK (Wnt Pathway) | Anticancer (Colon, Prostate) nih.gov |

Development of Oxetanyl Peptidomimetics and Their Biological Impact

The use of a 3-amino-oxetane core, the central feature of this compound, as a peptide bond isostere has emerged as a powerful strategy in peptidomimetic drug design. acs.orgnih.gov By replacing a native amide bond in a peptide with a non-hydrolyzable oxetanylamine fragment, researchers can address some of the inherent limitations of peptide-based therapeutics, such as poor metabolic stability. acs.orgnih.govelsevierpure.com

Enhanced Stability Against Enzymatic Degradation in Peptide Analogs

A primary challenge in the development of peptide drugs is their susceptibility to enzymatic degradation by proteases, which cleave amide bonds and lead to short in-vivo half-lives. acs.orgnih.gov The replacement of a carbonyl group within a peptide backbone with an oxetane ring creates a linkage that is resistant to this enzymatic hydrolysis. acs.orgnih.govnih.gov This modification has been shown to significantly improve the metabolic stability of peptide analogs. nih.govacs.org

Table 2: Comparative Stability of Standard vs. Oxetanyl Peptides

| Peptide Type | Linkage Type | Susceptibility to Enzymatic Cleavage | Reference |

|---|---|---|---|

| Standard Peptide | Amide Bond (-CO-NH-) | High | acs.orgnih.gov |

| Oxetanyl Peptide (OMP) | Oxetanylamine | Low / Resistant | acs.orgnih.govnih.gov |

Influence on Peptide Conformation and Bioactivity

The introduction of a rigid, four-membered oxetane ring into a flexible peptide backbone has profound consequences for its three-dimensional structure. nih.govresearchgate.net This structural alteration is a key factor in the bioactivity of the resulting peptidomimetic.

Studies using NMR spectroscopy and molecular dynamics simulations have provided direct evidence that incorporating an amino-oxetane induces a turn-like feature in the peptide backbone. nih.govwarwick.ac.uk This conformational pre-organization can be advantageous, for example, by facilitating the macrocyclization of small peptides, leading to higher yields and faster reaction times compared to their unmodified counterparts. nih.gov In other contexts, such as in α-helical peptides, the oxetane modification can introduce a kink, disrupting the characteristic hydrogen bonding pattern of the helix. nih.gov

This ability to control peptide shape allows for the exploration of new chemical space and the fine-tuning of a molecule's fit into a biological target. nih.govwarwick.ac.uk Importantly, this significant structural modification does not necessarily abrogate biological function. In several cases, oxetane-modified peptides have been shown to retain the bioactivity of the parent peptide, demonstrating that the oxetanyl structure can successfully mimic the hydrogen-bonding pattern of the original amide bond while conferring the benefits of increased stability and conformational definition. nih.govnih.gov

Table 3: Impact of Oxetane Incorporation on Peptide Structure and Activity

| Peptide Context | Conformational Effect of Oxetane | Impact on Bioactivity |

|---|---|---|

| Linear Peptides | Induces β-turn geometry | Can be retained; provides access to new structural space nih.govwarwick.ac.uk |

| α-Helical Peptides | Disrupts helicity, introduces a kink | Alters secondary structure, potentially modifying target interaction nih.gov |

| Cyclic Peptide Precursors | Pre-organizes for cyclization | Enables efficient synthesis of bioactive cyclic peptides nih.gov |

| Aminopeptidase N Inhibitor | Amide C=O replaced at Glycine | Inhibitory activity (IC50) is retained nih.gov |

Future Directions and Emerging Research Paradigms for N 3 Bromobenzyl Oxetan 3 Amine

Development of Novel and Efficient Synthetic Routes for N-(3-Bromobenzyl)oxetan-3-amine Derivatives

The advancement of research into this compound derivatives is intrinsically linked to the development of versatile and efficient synthetic strategies. While the parent compound can be synthesized via routes like the reductive amination of oxetan-3-one with 3-bromobenzylamine, creating a diverse library of derivatives requires more sophisticated and modular approaches.

Future synthetic efforts are likely to focus on:

Late-Stage Functionalization: Developing methods to modify the core structure in the final steps of a synthesis. This allows for the rapid creation of a wide range of analogs from a common intermediate, which is crucial for structure-activity relationship (SAR) studies.

Novel Building Blocks: Expanding the toolkit of available oxetane (B1205548) building blocks beyond the common oxetan-3-one and 3-amino-oxetane is essential. nih.gov The synthesis of novel, functionalized oxetanes that can be readily incorporated into molecules will open up new areas of chemical space. chemrxiv.org

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms can enhance reaction efficiency, improve safety and scalability, and accelerate the production of derivative libraries for screening.

Catalytic Methods: Exploring new catalytic methods, such as C-H activation or cross-coupling reactions, that are tolerant of the oxetane ring could provide direct and atom-economical routes to previously inaccessible derivatives. mdpi.com

A key strategy for diversification involves the use of versatile starting materials and reaction pathways, as outlined in the table below.

Table 1: Synthetic Pathways for Oxetane Derivative Generation

| Starting Material | Reaction Type | Resulting Derivative | Significance |

|---|---|---|---|

| Oxetan-3-one | Reductive Amination | N-substituted oxetan-3-amines | A fundamental and widely used method for introducing diverse amine side chains. nih.gov |

| Oxetan-3-one | Grignard/Organolithium Addition | 3-substituted-oxetan-3-ols | Creates tertiary alcohol intermediates that can be further functionalized. chemrxiv.orgmdpi.com |

| 3-Amino-oxetane | Amide Coupling / Sulfonylation | Oxetane-containing amides/sulfonamides | Allows for the exploration of isosteres and modification of key interactions with biological targets. nih.gov |

Advanced Spectroscopic Characterization Techniques for Unprecedented Structural Insights

As more complex derivatives of this compound are synthesized, the need for unambiguous structural confirmation becomes paramount. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational, advanced methods are providing deeper insights.

Multi-dimensional NMR: Techniques such as HSQC, HMBC, and NOESY are critical for assigning complex structures, determining relative stereochemistry, and understanding the conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, which are essential for confirming the elemental composition of novel compounds. mdpi.com

X-ray Crystallography: Offers the definitive, three-dimensional structure of a molecule in the solid state. mdpi.com Obtaining crystal structures of derivatives bound to their biological targets can provide invaluable information for rational drug design.

Computational Spectroscopy: The integration of theoretical calculations, such as Density Functional Theory (DFT), with experimental data can help predict and interpret spectroscopic results, leading to more accurate structural assignments. nih.gov

The expected spectroscopic data for the parent compound serves as a reference point for characterizing new derivatives.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Value |

|---|---|---|

| ¹H NMR | Oxetane CH₂ (4H) | δ 4.5-5.0 ppm (multiplets) |

| ¹H NMR | Benzyl (B1604629) CH₂ (2H) | δ ~3.8 ppm (singlet) |

| ¹H NMR | Aromatic CH (4H) | δ 7.2-7.5 ppm (multiplets) |

| ¹³C NMR | Oxetane CH₂ | δ ~75 ppm |

| ¹³C NMR | Oxetane CH-N | δ ~56 ppm |

| ¹³C NMR | Benzyl CH₂ | δ ~48 ppm |

| ¹³C NMR | Aromatic C-Br | δ ~122 ppm |

Exploration of this compound in New Therapeutic Areas

The oxetane motif has been successfully incorporated into drug candidates for a wide range of diseases, including cancer, viral infections, and autoimmune disorders. nih.gov This success provides a strong rationale for exploring this compound and its analogs in various therapeutic contexts. The bromine atom, in particular, can serve as a key interaction point (e.g., through halogen bonding) or as a synthetic handle for further modification. smolecule.com

Emerging areas of investigation include:

Kinase Inhibition: Many kinase inhibitors are in clinical development, and the unique 3D structure of the oxetane can help achieve selectivity and improve physicochemical properties. nih.govacs.org

Epigenetic Targets: The oxetane scaffold has been used in inhibitors of enzymes like EZH2, suggesting its potential for targeting other epigenetic modulators. nih.govacs.org

Antiviral and Antimicrobial Agents: Research has shown that oxetane-containing compounds can exhibit potent activity against viruses like RSV and various bacterial and fungal strains. nih.govacs.org

Central Nervous System (CNS) Disorders: The polarity and low molecular weight of the oxetane moiety can be advantageous for designing molecules capable of crossing the blood-brain barrier.

Table 3: Potential Therapeutic Applications for Oxetane Scaffolds

| Therapeutic Area | Biological Target Class | Example |

|---|---|---|

| Oncology | Kinases (e.g., Btk, mTOR), Epigenetic Enzymes (e.g., EZH2), IDO1 | Fenebrutinib, GDC-0349, Epacadostat analogs nih.govnih.govnih.gov |

| Virology | Viral Polymerases, Fusion Proteins | Respiratory Syncytial Virus (RSV) Inhibitors nih.gov |

| Infectious Diseases | Bacterial ATP Synthase | Quinoline (B57606) derivatives acs.org |

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

Modern drug discovery relies heavily on the ability to synthesize and test vast numbers of compounds quickly. The this compound scaffold is well-suited for these approaches.

Combinatorial Chemistry: This discipline involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. openaccessjournals.com By using a modular synthetic route, diverse libraries of this compound derivatives can be generated by varying the substituents on the aromatic ring or by replacing the benzyl group entirely. openaccessjournals.com

High-Throughput Screening (HTS): These automated systems can rapidly test hundreds of thousands of compounds for their ability to modulate a specific biological target. mdpi.com Libraries of oxetane derivatives can be put through HTS campaigns to identify initial "hits"—compounds that show activity in a particular assay. nih.govox.ac.uk These hits then serve as the starting point for more focused lead optimization efforts.

The synergy between combinatorial chemistry and HTS exponentially accelerates the process of discovering novel lead molecules, transforming the traditional one-by-one approach into a massively parallel process. openaccessjournals.commdpi.com

Computational-Experimental Feedback Loops for Rational Design and Optimization

The integration of computational chemistry with experimental synthesis and testing has created a powerful paradigm for modern drug design. This iterative cycle, known as a computational-experimental feedback loop, allows for the rational design and optimization of drug candidates.

The process typically involves:

Computational Modeling: A 3D model of the biological target (e.g., an enzyme's active site) is used to perform virtual screening or molecular docking. Computational tools predict how well virtual derivatives of this compound will bind to the target and what their physicochemical properties will be. nih.govacs.org

Guided Synthesis: The computational predictions guide the selection of a small number of the most promising derivatives for chemical synthesis. This focuses resources on compounds with the highest probability of success.

Experimental Testing: The synthesized compounds are then tested in biological assays to measure their actual activity and properties.

Model Refinement: The experimental data is fed back into the computational model to improve its predictive accuracy. For example, if a synthesized compound is more or less active than predicted, the model's scoring function can be adjusted.

This loop is repeated, with each cycle leading to compounds with improved potency, selectivity, and drug-like properties. This knowledge-based approach significantly enhances the efficiency of the drug discovery process, reducing the time and cost associated with bringing a new therapeutic to the clinic. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-Bromobenzyl)oxetan-3-amine, and how do reaction conditions influence yield?

- Answer : A typical route involves palladium-catalyzed coupling reactions. For example, PdCl₂(PPh₃)₂ and CuI in acetonitrile can facilitate the coupling of oxetan-3-amine with 1-bromo-3-iodobenzene derivatives. Reaction optimization, such as using continuous flow reactors or adjusting base concentrations (e.g., KOH in methanol/water), improves yield and purity. Post-synthesis steps like acid-base workup and column chromatography are critical for isolating the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Answer : ¹H NMR and ¹³C NMR are essential for confirming the oxetane ring and bromobenzyl group integration. For example, characteristic peaks for the oxetane ring protons appear near δ 4.3–4.6 ppm (triplet or multiplet), while aromatic protons from the bromobenzyl group appear at δ 7.0–7.5 ppm. HRMS (High-Resolution Mass Spectrometry) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the bromine atom .

Q. What are the key considerations in designing experiments to study the stability of the oxetane ring under various reaction conditions?

- Answer : The oxetane ring’s strain makes it prone to ring-opening under acidic or strongly nucleophilic conditions. Stability studies should monitor pH, temperature, and solvent polarity. For instance, the ring remains intact in neutral or mildly basic conditions (e.g., NaHCO₃ wash) but may degrade in concentrated HCl or under prolonged heating. Kinetic studies using TLC or HPLC can track decomposition pathways .

Advanced Research Questions

Q. How does the bromine substituent’s position on the benzyl group affect the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The meta -bromine position (3-bromo) directs electrophilic substitution to the para position, altering reactivity compared to ortho or para isomers. This steric and electronic influence can be quantified via Hammett substituent constants (σₘ). Comparative studies with N-(4-Bromobenzyl)oxetan-3-amine show differences in reaction rates with amines or thiols, highlighting the meta-bromo group’s moderate deactivation effect .

Q. What strategies can optimize catalytic efficiency in coupling reactions involving the oxetane ring and bromobenzyl group?

- Answer : Ligand selection (e.g., PPh₃ vs. Xantphos) and catalyst loading (e.g., 5–10 mol% PdCl₂(PPh₃)₂) significantly impact turnover. Copper iodide (CuI) as a co-catalyst enhances oxidative addition steps. Solvent screening (e.g., acetonitrile vs. DMF) and microwave-assisted heating can reduce reaction times from hours to minutes while maintaining >80% yield .

Q. How can computational modeling predict the interaction of this compound with biological targets, and what parameters are critical?

- Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like Akt, where the bromobenzyl group occupies hydrophobic pockets. Key parameters include:

- Ligand flexibility : The oxetane ring’s conformation affects hydrogen bonding.

- Electrostatic complementarity : The bromine atom’s polarizability enhances π-π stacking with aromatic residues.

Validation via IC₅₀ assays (e.g., kinase inhibition) correlates computational predictions with experimental data .

Q. What are the challenges in analyzing data discrepancies when synthesizing this compound via different methods, and how can they be resolved?

- Answer : Contradictions in yield or purity often stem from:

- Side reactions : Oxetane ring-opening during hydrolysis (e.g., in acidic conditions).

- Catalyst poisoning : Residual amines or halides deactivating Pd catalysts.

Resolution involves HPLC-MS to identify byproducts and DoE (Design of Experiments) to isolate critical factors like temperature or stoichiometry .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound

| Method | Catalyst System | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | Acetonitrile, KOH | 78 | >95% | |

| Oxetan-3-amine Building Block | Continuous Flow Reactor | 85 | >98% |

Table 2 : NMR Chemical Shifts for Key Functional Groups

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Oxetane Ring (-O-CH₂-) | 4.3–4.6 (t/m) | 70–75 |

| Bromobenzyl (Ar-H) | 7.0–7.5 (m) | 120–135 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.